molecular formula C15H13Cl2FN2O3 B4664396 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea

Cat. No.: B4664396
M. Wt: 359.2 g/mol
InChI Key: KJSQCLRTAAUICX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The reaction conditions may include:

    Solvents: Common solvents such as dichloromethane, toluene, or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Exploring its use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the biological system being studied. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea
  • 1-(3-Chloro-4-fluorophenyl)-3-phenylurea
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea

Uniqueness

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which may impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(3-chloro-4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O3/c1-22-13-7-14(23-2)12(6-10(13)17)20-15(21)19-8-3-4-11(18)9(16)5-8/h3-7H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSQCLRTAAUICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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